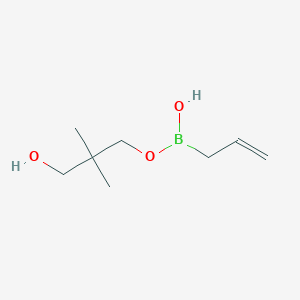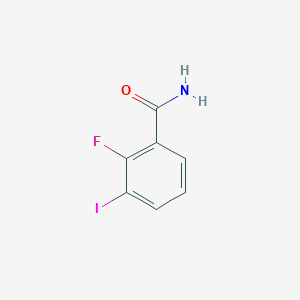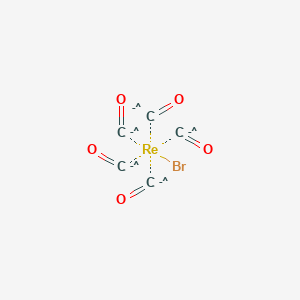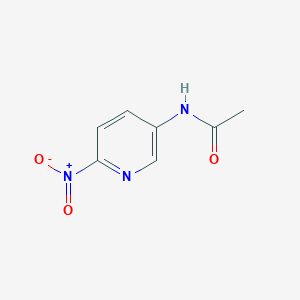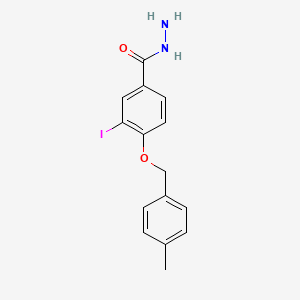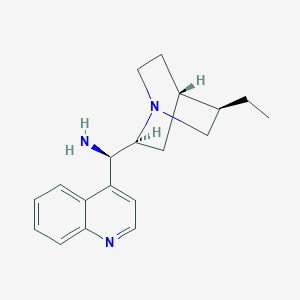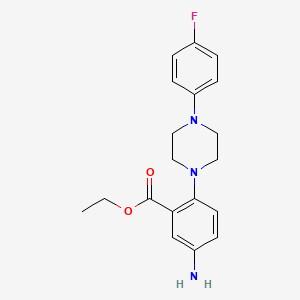
Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is a synthetic organic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of an ethyl ester group, an amino group, and a fluorophenyl-substituted piperazine ring attached to a benzoate moiety. It has garnered interest in various fields of scientific research due to its unique chemical structure and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-fluoroaniline with piperazine in the presence of a suitable solvent and catalyst to form 4-(4-fluorophenyl)piperazine.
Coupling with Benzoic Acid Derivative: The next step involves the coupling of the piperazine derivative with 5-amino-2-bromobenzoic acid in the presence of a base such as potassium carbonate and a palladium catalyst to form the desired product.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand for various biological receptors.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Fluorophenyl)piperazine: A precursor in the synthesis of the compound.
5-Amino-2-bromobenzoic acid: Another precursor used in the synthesis.
Ethyl 5-amino-2-(4-(4-chlorophenyl)piperazin-1-yl)benzoate: A similar compound with a chlorine atom instead of fluorine.
Uniqueness
Ethyl 5-amino-2-(4-(4-fluorophenyl)piperazin-1-yl)benzoate is unique due to the presence of the fluorophenyl group, which can influence its biological activity and chemical reactivity. The fluorine atom can enhance the compound’s stability and binding affinity to certain biological targets, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C19H22FN3O2 |
|---|---|
Peso molecular |
343.4 g/mol |
Nombre IUPAC |
ethyl 5-amino-2-[4-(4-fluorophenyl)piperazin-1-yl]benzoate |
InChI |
InChI=1S/C19H22FN3O2/c1-2-25-19(24)17-13-15(21)5-8-18(17)23-11-9-22(10-12-23)16-6-3-14(20)4-7-16/h3-8,13H,2,9-12,21H2,1H3 |
Clave InChI |
NFRRWBOAHDKANV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2-Bromo-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)methanamine](/img/structure/B13003920.png)
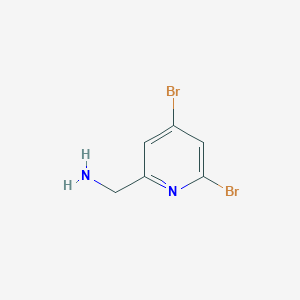
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
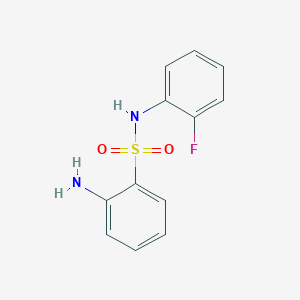
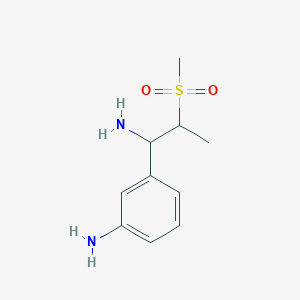
![(2Z)-1-ethyl-2-[(2E,4E)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide](/img/structure/B13003956.png)
